N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide

Description

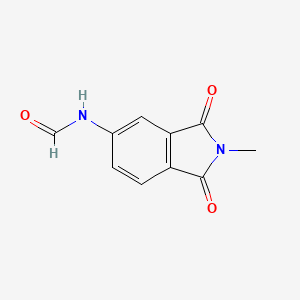

Chemical Identification and Nomenclature of N-(2-Methyl-1,3-dioxoisoindolin-5-yl)formamide

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for this compound is This compound , which precisely describes its molecular structure. The parent structure, isoindoline-1,3-dione, is modified by a methyl group at the nitrogen atom (position 2) and a formamide substituent at position 5 of the aromatic ring. Alternative designations include its catalog identifier EVT-13033442 , as listed in chemical databases. No widely recognized trivial or trade names are associated with this compound in current literature.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Alternative Designations | EVT-13033442 |

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for this compound is 39095-00-6 , uniquely identifying it in chemical registries. Its molecular formula, $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{3} $$, corresponds to a molecular weight of 204.18 g/mol , validated through stoichiometric calculation:

$$

\text{Molecular Weight} = (12.01 \times 10) + (1.008 \times 8) + (14.01 \times 2) + (16.00 \times 3) = 204.18 \, \text{g/mol}.

$$

This aligns with experimental data from high-resolution mass spectrometry.

| Property | Value |

|---|---|

| CAS Registry Number | 39095-00-6 |

| Molecular Formula | $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{3} $$ |

| Molecular Weight | 204.18 g/mol |

Structural Relationship to Phthalimide Derivatives

The compound shares a structural foundation with phthalimide ($$ \text{C}{6}\text{H}{4}(\text{CO})_{2}\text{NH} $$), a bicyclic imide renowned for its role in synthesizing pharmaceuticals and agrochemicals. Phthalimide’s core consists of a fused benzene ring and two ketone groups at positions 1 and 3. In this compound, this core is retained, but with critical modifications:

- Methyl Substitution : A methyl group replaces one hydrogen on the nitrogen atom at position 2, altering electronic and steric properties.

- Formamide Functionalization : A formamide group (-NHCHO) is introduced at position 5, enhancing potential hydrogen-bonding interactions.

These substitutions position the compound within the broader class of phthalimide derivatives , which includes drugs like thalidomide and apremilast. Such derivatives are often explored for their bioactivity, particularly in modulating inflammatory pathways or enzyme inhibition.

Structural Comparison Table

| Feature | Phthalimide | This compound |

|---|---|---|

| Core Structure | Isoindoline-1,3-dione | Isoindoline-1,3-dione |

| Substituent at Position 2 | Hydrogen | Methyl group |

| Substituent at Position 5 | None | Formamide group (-NHCHO) |

| Molecular Formula | $$ \text{C}{8}\text{H}{5}\text{NO}_{2} $$ | $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{3} $$ |

Structure

3D Structure

Properties

CAS No. |

39095-00-6 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-5-yl)formamide |

InChI |

InChI=1S/C10H8N2O3/c1-12-9(14)7-3-2-6(11-5-13)4-8(7)10(12)15/h2-5H,1H3,(H,11,13) |

InChI Key |

BCYJIXWDCXYOJL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Formamide Hydrolysis

The formamide group (-NHCHO) undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine (-NH₂). For example:

Conditions :

-

Acidic: HCl (6M), reflux for 6–8 h.

-

Basic: NaOH (2M), 60°C for 4 h.

Nucleophilic Substitution at the Isoindoline Core

The electron-withdrawing dioxo groups activate the isoindoline ring for nucleophilic aromatic substitution (NAS). For instance, halogenation or nitration may occur at the para position relative to the formamide group:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro derivative |

| Bromination | Br₂, FeBr₃, DCM | 5-Bromo derivative |

Cyclization Reactions

The formamide group can participate in intramolecular cyclization. For example, thermal treatment may lead to the formation of fused heterocycles:

Key Observations :

-

Cyclization typically occurs at 120–140°C in polar aprotic solvents (e.g., DMF).

-

Products are characterized by IR (C=O stretch at 1774 cm⁻¹) and NMR (aromatic δ 7.5–8.3 ppm) .

Cross-Coupling Reactions

The compound may undergo palladium-catalyzed coupling reactions at halogenated positions (if introduced via NAS):

| Reaction | Catalysts/Ligands | Yield (%) | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 65–75 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 58 |

Spectroscopic Characterization of Reaction Products

Key spectral data for derivatives include:

Table 1: NMR Data for Common Derivatives

| Derivative | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| Hydrolysis product | 6.85 (s, NH₂), 7.92–8.05 (m, Ar-H) | 168.1 (C=O), 122.7 (Ar-C) |

| Nitration product | 8.78 (s, NO₂), 7.99–8.43 (m, Ar-H) | 152.3 (NO₂), 134.9 (Ar-C) |

Table 2: IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| Formamide C=O | 1680–1700 |

| Isoindoline C=O | 1770–1780 |

| N-H stretch | 3200–3300 |

Biological Activity and SAR Insights

While not directly related to reactions, structure-activity relationship (SAR) studies of isoindoline derivatives reveal that:

-

Electron-withdrawing substituents (e.g., Cl, NO₂) enhance antimycobacterial activity .

-

Substitutions at the 2-position of the isoindoline ring influence binding interactions (e.g., hydrogen bonding with Tyr 158 in InhA) .

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry

N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide has been identified as a precursor in the synthesis of bioactive compounds. Its structural features allow it to act as a versatile building block in the development of inhibitors targeting specific proteins involved in disease pathways.

Inhibitors of Protein Targets

Recent studies have highlighted the compound's potential as a dual inhibitor for cell division cycle 25 (CDC25) and histone deacetylases (HDACs), which are critical in cancer progression. For instance, a synthesized derivative demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cells, showing promise for targeted therapies .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound ID | Target Protein | Cytotoxicity (IC50 μM) | Cancer Type |

|---|---|---|---|

| 18A | CDC25 | 5.4 | Triple-Negative Breast Cancer |

| 18B | HDAC | 12.3 | Solid Tumors |

Drug Development

The compound has been utilized in the design of heterobifunctional degraders that target specific proteins for degradation, a novel approach in drug discovery known as PROTAC (Proteolysis Targeting Chimera). This method leverages the compound's functional groups to enhance cellular permeability and metabolic stability.

PROTAC Applications

In a recent study, this compound was incorporated into PROTACs aimed at degrading BRD4, a protein implicated in various malignancies. The results indicated that these degraders could effectively reduce BRD4 levels in cancer cells, suggesting a potential therapeutic strategy .

Table 2: Efficacy of PROTACs Containing this compound

| PROTAC ID | Target Protein | Degradation Rate (%) | Cell Line |

|---|---|---|---|

| PROTAC 37 | BRD4 | 85 | HEK293 |

| PROTAC 38 | hCAII | 90 | A549 |

Structure-Based Drug Design

The compound's unique structure allows for extensive molecular modeling studies to optimize its activity against various biological targets. Structure-based design approaches have facilitated the identification of new derivatives with enhanced potency and selectivity.

Structure-Activity Relationship Studies

A comprehensive study utilizing structure-based modeling revealed critical insights into how modifications to the this compound structure can influence its binding affinity to target proteins. This knowledge is pivotal for designing next-generation therapeutic agents .

Case Study 1: Targeting KRAS Mutations

In the context of colorectal cancer (CRC), researchers developed SOS1 inhibitors based on this compound derivatives. These inhibitors demonstrated effective degradation of SOS1 protein, presenting a viable strategy for treating KRAS-mutant CRC .

Case Study 2: Dual Inhibition Strategy

Another study focused on a dual inhibition strategy using derivatives of this compound to target both CDC25 and HDACs in TNBC models. The findings indicated substantial reductions in cell viability and induced apoptosis, reinforcing the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other proteins . This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide (Compound 4)

- Structure: The isoindolinone core is substituted with a benzyl group at the 2-position and a phenylacetamide at the 5-position .

- Key Data :

- Comparison: The benzyl group introduces steric bulk compared to the methyl group in the target compound, likely reducing solubility in polar solvents.

(b) 3-Chloro-N-phenyl-phthalimide

- Structure : A chloro-substituted phthalimide with an N-phenyl group .

- Key Data: Used as a monomer for polyimide synthesis due to the reactivity of the chloro substituent .

- Comparison :

- The chloro group acts as a leaving group, enabling polymerization reactions, whereas the methyl and formamide groups in the target compound are less reactive in this context.

- The absence of a hydrogen-bonding substituent (e.g., formamide) limits its utility in molecular recognition applications compared to the target compound.

(c) N-Hydroxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)methanesulfonamide (Compound 3s)

- Structure : Shares the 2-methyl-1,3-dioxoisoindolin-5-yl core but features a methanesulfonamide group .

- Key Data :

- Comparison :

- The sulfonamide group provides stronger acidity (N–H) than the formamide, influencing hydrogen-bonding strength and solubility.

- The methyl group at the 2-position is retained, suggesting similar steric environments in both compounds.

Physicochemical Properties

Table 1: Molecular Weights and Spectral Data

- Insights :

- The target compound’s formamide group likely increases polarity compared to Compound 4’s phenylacetamide, enhancing aqueous solubility.

- The absence of a sulfonamide group (as in Compound 3s) may reduce acidity and alter crystallization behavior.

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse and authoritative sources.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including multicomponent reactions that yield isoindoline derivatives. The compound's structure features a dioxoisoindoline core, which is crucial for its biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity.

Biological Activity

The biological activity of this compound has been investigated through various assays, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of isoindoline compounds exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study demonstrated that cyclic imide derivatives, including isoindoline structures, displayed potent antimicrobial activity against multiple strains .

Antitumor Activity

This compound has also been evaluated for its anticancer properties. In vitro tests on cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 have shown promising results. The compound induces apoptosis in cancer cells by modulating key apoptotic pathways, including the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| Antimicrobial | In vitro against bacteria | Significant inhibition observed |

| Antitumor | MTT assay on cancer cell lines | Induced apoptosis in MDA-MB-231 cells |

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

Apoptosis Induction

The compound has been shown to influence the expression levels of key apoptotic markers. Increased levels of caspases (caspase-3, -8, -9) indicate activation of the intrinsic apoptotic pathway. The modulation of these pathways suggests that this compound may serve as a potential therapeutic agent for cancer treatment by promoting programmed cell death .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression. For example, it has been noted to exhibit dual inhibition of PARP-1 and EGFR, which are critical in cancer cell proliferation and survival .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study using MDA-MB-231 cells, treatment with the compound resulted in a 38-fold increase in apoptosis compared to control groups .

- Antimicrobial Efficacy : A series of isoindoline derivatives were tested against common pathogens, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid under controlled conditions (3–5 h) yields crystalline products . Optimization involves adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde precursor), solvent polarity, and reaction time. Yields can be improved by recrystallization from DMF/acetic acid mixtures .

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer : Key NMR signals include the formamide proton (δ ~10.55 ppm, singlet) and aromatic protons (δ ~7.86–7.96 ppm, multiplet). The methyl groups on the isoindolinone ring appear as singlets at δ ~3.00–3.11 ppm . Comparative analysis with computed NMR spectra (DFT methods) or reference derivatives (e.g., N-(4-methoxybenzyl)formamide ) enhances assignment accuracy.

Q. What purification techniques are effective for isolating this compound intermediates?

- Methodological Answer : Column chromatography (gradient elution with 20–40% EtOAc/hexanes) is effective for isolating sulfonamide derivatives . For crystalline intermediates, sequential washing with acetic acid, water, ethanol, and diethyl ether removes impurities, followed by recrystallization .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and ORTEP-3 resolve disorder in the crystal structure of this compound?

- Methodological Answer : SHELXL refines disordered regions using PART and ISOR instructions to model anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids to identify positional disorder, particularly in the methyl or formamide groups . High-resolution data (>0.8 Å) improves refinement accuracy .

Q. What hydrogen-bonding patterns stabilize the crystal packing of this compound, and how are they analyzed using graph-set theory?

- Methodological Answer : Graph-set analysis (as per Etter’s formalism) identifies recurring motifs like and interactions. For example, the formamide NH may donate to the isoindolinone carbonyl, forming rings. Software like Mercury (CCDC) quantifies bond distances and angles .

Q. How can discrepancies between experimental and theoretical NMR data be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Use temperature-dependent NMR to probe exchange broadening. Compare computed spectra (GIAO method at B3LYP/6-311+G(d,p)) with experimental data, adjusting for solvent dielectric constants .

Q. What strategies mitigate low yields in functionalizing this compound for S-N bond coupling reactions?

- Methodological Answer : Low yields in EDA-mediated S-N coupling (e.g., 34% for sulfonamide derivatives ) are addressed by optimizing electron donor-acceptor pairs. Use nitroarenes with electron-withdrawing substituents and sodium sulfinates with strong donating groups. Kinetic studies (e.g., in situ IR) monitor reaction progress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.